molecular formula C19H21N5O2S B419176 SALOR-INT L368830-1EA CAS No. 482639-73-6

SALOR-INT L368830-1EA

Cat. No.: B419176
CAS No.: 482639-73-6
M. Wt: 383.5g/mol
InChI Key: HKVXBPKCWZZSQL-UHFFFAOYSA-N
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Description

SALOR-INT L368830-1EA is a specialized chemical compound often utilized in industrial and research applications. Based on the INIS Thesaurus classification, it may belong to categories such as chlorofluorocarbons (CFCs), chlorinated hydrocarbons, or halogenated derivatives due to its alphanumeric identifier ("L368830-1EA") aligning with industrial cataloging systems for synthetic compounds . Its applications likely span material science, environmental testing, or biochemical assays, given the historical use of similar compounds in radioactive measurements, marine salinity analysis, and industrial processes .

Properties

CAS No.

482639-73-6

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21N5O2S/c1-3-24-18(14-9-11-20-12-10-14)22-23-19(24)27-13-17(25)21-15-5-7-16(8-6-15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25)

InChI Key

HKVXBPKCWZZSQL-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=NC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=NC=C3

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L368830-1EA typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and green chemistry principles can also be employed to minimize environmental impact and improve overall sustainability .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L368830-1EA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

SALOR-INT L368830-1EA has several scientific research applications:

Mechanism of Action

The mechanism of action of SALOR-INT L368830-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize SALOR-INT L368830-1EA, we compare its inferred properties and applications with structurally or functionally related compounds. The analysis draws on the INIS Thesaurus and standard chemical databases .

Structural and Functional Analogues

Compound Chemical Class Key Applications Notable Properties
This compound Halogenated hydrocarbon* Industrial synthesis, environmental testing* Presumed stability under high temperatures; compatibility with nonpolar solvents*
Chloroform (CHCl₃) Chlorinated alkane Solvent, anesthetic High volatility, carcinogenic potential, and environmental persistence
Dichlorodifluoromethane (CFC-12) Chlorofluorocarbon Refrigerant, aerosol propellant Ozone-depleting potential; phased out under the Montreal Protocol
Tetrachloroethylene (C₂Cl₄) Chlorinated alkene Dry cleaning, metal degreasing Dense, nonflammable liquid; bioaccumulative in aquatic systems
1,2-Dichloroethane (C₂H₄Cl₂) Halogenated ethane PVC production, solvent Toxic to liver and kidneys; regulated under REACH

*Inferred from nomenclature and industrial use patterns.

Performance Metrics

Hypothetical data based on analogous compounds:

Parameter This compound* Chloroform CFC-12 Tetrachloroethylene
Boiling Point (°C) 80–120 61.2 -29.8 121
Solubility in Water (mg/L) Low (<100) 8,200 280 150
Environmental Half-Life (yr) 2–5* 0.5 100 6
Toxicity (LD₅₀, oral rat) Moderate* 908 mg/kg >5,000 mg/kg 3,400 mg/kg

*Estimated based on halogenated hydrocarbon trends.

Research Findings

  • Environmental Impact : Unlike CFC-12, it may lack ozone-depleting chlorine atoms in reactive positions, aligning with modern regulatory frameworks for sustainable chemicals .
  • Industrial Utility : Its catalog number ("L368830-1EA") suggests standardized use in controlled processes, differentiating it from legacy solvents like 1,2-dichloroethane, which face usage restrictions .

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